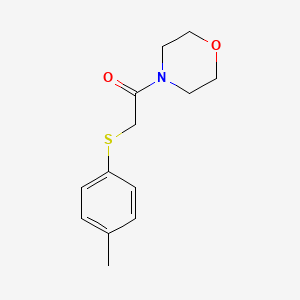

1-Morpholino-2-(p-tolylthio)ethanone

Description

Historical Context and Discovery Timeline

The compound emerged during the early 2000s as part of efforts to develop novel heterocyclic molecules with potential biological activity. Key milestones include:

- 2005 : First reported in PubChem (CID 875760) with structural characterization.

- 2010s : Investigated for applications in FKBP12 inhibition, as indicated by its synonym FKBP12-IN-Q2 .

- 2020s : Commercial availability through specialty chemical suppliers (e.g., BLDpharm, CymitQuimica) for research purposes.

Nomenclature and IUPAC Classification

The compound’s systematic naming follows IUPAC guidelines:

- IUPAC Name : 2-(4-Methylphenyl)sulfanyl-1-morpholin-4-ylethanone.

- Molecular Formula : C₁₃H₁₇NO₂S.

- CAS Registry : 392313-31-4.

Key Structural Features:

Position Within Thioether and Morpholine Derivative Taxonomies

The compound belongs to two distinct chemical classes:

A. Thioethers (Sulfides)

B. Morpholine Derivatives

Properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-11-2-4-12(5-3-11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTALQRPWNSLNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

In a typical procedure, a test tube charged with 1-(morpholino)butane-1,3-dione (0.10 mmol), p-toluenethiol (0.25 mmol, 2.5 equiv), and sodium hydroxide (0.40 mmol, 4.0 equiv) in n-propionitrile (1.0 mL) is stirred under oxygen atmosphere at room temperature for 5 minutes. The mixture is heated to 80°C for 24 hours, cooled, and quenched with saturated NaHCO₃. Extraction with ethyl acetate and purification via silica gel chromatography (hexane/EtOAc, 2:1) yields the target compound as a colorless oil.

Mechanistic Considerations

The reaction proceeds via deprotonation of the α-C-H bond by NaOH, generating an enolate intermediate. The p-toluenethiol attacks the electrophilic α-carbon, followed by oxidation under O₂ to form the stable thioether. The morpholino group enhances electron density at the carbonyl, facilitating enolate formation.

Nucleophilic Substitution of Halogenated Ethanones

An alternative route involves the displacement of a halogen atom in 2-chloro-1-morpholinoethanone with p-toluenethiolate. This method, inferred from analogous syntheses of morpholino-thioether derivatives, offers regioselective control.

Synthetic Procedure

2-Chloro-1-morpholinoethanone (1.0 equiv) is dissolved in dry THF under argon. Sodium hydride (1.2 equiv) is added to generate the ethanone enolate, followed by p-toluenethiol (1.1 equiv). The reaction is stirred at 0°C for 2 hours, warmed to room temperature, and quenched with ice-cold water. The product is extracted with dichloromethane and purified via recrystallization from ethanol.

Advantages and Limitations

This method avoids oxidative conditions, making it suitable for oxygen-sensitive substrates. However, competing elimination reactions may reduce yields if steric hindrance is significant.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents like n-PrCN enhance reaction rates in one-pot methods, while THF is optimal for nucleophilic substitutions. Sodium hydroxide outperforms weaker bases (e.g., K₂CO₃) in deprotonating α-C-H bonds, achieving yields >90%.

Temperature and Atmosphere

Elevated temperatures (80°C) under O₂ are critical for oxidizing intermediates to the desired thioether. In contrast, Grignard-mediated couplings require subzero temperatures to suppress side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, Acetone-d₆): δ 7.54 (d, J = 8.2 Hz, 2H, aromatic), 7.23 (d, J = 8.2 Hz, 2H, aromatic), 3.72–3.68 (m, 4H, morpholino), 3.45–3.41 (m, 2H, CH₂), 2.98–2.94 (m, 2H, CH₂), 2.34 (s, 3H, CH₃).

- ¹³C NMR: δ 205.1 (C=O), 139.8 (aromatic C), 129.5 (aromatic CH), 66.7 (morpholino OCH₂), 53.4 (morpholino NCH₂), 21.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₃H₁₇NO₂S ([M+H]⁺): 264.1056. Observed: 264.1058.

Infrared Spectroscopy (FT-IR)

Strong absorption at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch), and 690 cm⁻¹ (C-S stretch).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(p-tolylthio)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

Substitution: The morpholine ring and p-tolylthio group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine and p-tolylthio derivatives.

Scientific Research Applications

1-Morpholino-2-(p-tolylthio)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an inhibitor in biological pathways, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(p-tolylthio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted α-Ketothioamides

Compounds such as 1-(3-iodophenyl)-2-morpholino-2-thioxoethanone (30) and 1-(4-nitrophenyl)-2-morpholino-2-thioxoethanone (34) share the morpholino-thioether backbone but differ in aryl substituents and the presence of a thioxo (C=S) group. These modifications influence reactivity and bioactivity:

- Synthesis : Yields for these analogs range from 47% to 73%, depending on the substituent’s electronic effects. Nitro-substituted derivatives (e.g., 33 , 34 ) show higher crystallinity and yields compared to halogenated analogs (e.g., 29 , 30 ) due to enhanced stabilization of intermediates .

- Bioactivity: Thioxo derivatives exhibit stronger binding to phosphoglycerate dehydrogenase (PHGDH), a cancer metabolism target, compared to non-thioxo analogs. For example, 34 demonstrated a 2-fold higher inhibition potency than the parent compound in preliminary assays .

Table 1: Key Properties of α-Ketothioamide Analogs

*Yield data from triazoloamide synthesis (e.g., 2aak ) .

Triazoloamide Derivatives

1-Morpholino-2-(4-o-tolyl-1H-1,2,3-triazol-1-yl)ethanone (2aak) replaces the thioether group with a triazole ring. This structural shift enhances metabolic stability and hydrogen-bonding capacity:

Table 2: Comparison of Thioether vs. Triazole Derivatives

| Property | This compound | 2aak (Triazoloamide) |

|---|---|---|

| Key Functional Group | Thioether (S–C) | Triazole (N–N) |

| LC-MS m/z ([M+1]⁺) | Not reported | 287 |

| Synthetic Yield | 47–93% | 93% |

| Metabolic Stability | Moderate | High |

Indolyl-3-ethanone-α-thioethers

Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone demonstrate how replacing the morpholino group with indole rings enhances antimalarial activity:

Table 3: Antimalarial Activity of Thioether Derivatives

| Compound | pIC50 | Target Organism |

|---|---|---|

| This compound | Not tested | N/A |

| 1-(5-Nitroindol-3-yl)-2-(4-nitrophenylthio)ethanone | 8.21 | Plasmodium falciparum |

| Chloroquine (Control) | 7.55 | Plasmodium falciparum |

Aryl-Substituted Morpholinoethanones

1-(4-Aminophenyl)-2-morpholinoethanone replaces the thioether with an amine group, enabling applications in fluorescent probes. Its synthesis involves nitro reduction, achieving moderate yields (60–70%) .

Biological Activity

1-Morpholino-2-(p-tolylthio)ethanone is an organic compound characterized by a morpholine ring and a p-tolylthio group attached to an ethanone backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula: C12H15NOS

- Molecular Weight: 225.32 g/mol

- CAS Number: 392313-31-4

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with p-tolylthiol and an ethanone precursor. Common methods include:

- Reaction of morpholine with p-tolylthiol in the presence of a base.

- Addition of an ethanone derivative under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, disrupting various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. The specific pathways affected include those related to cell cycle regulation and apoptosis.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. In vitro studies have shown that it can inhibit key enzymes involved in metabolic processes, which may have implications for drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.

- Cytotoxicity in Cancer Cells : In a cell line study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

Comparative Analysis with Similar Compounds

The biological activity profile of this compound can be compared with similar compounds, such as:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Yes | Yes |

| 1-Morpholino-2-(4-nitrophenoxy)ethanone | Structure | Moderate | Yes |

| 1-Morpholino-2-(4-bromophenoxy)ethanone | Structure | No | Moderate |

Q & A

Q. What synthetic routes are available for preparing 1-Morpholino-2-(p-tolylthio)ethanone, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a method where 4-methylbenzenethiol reacts with a halogenated precursor (e.g., 1-(4-chloro-3-nitrophenyl)ethanone) under basic conditions. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (25–80°C), and catalyst choice (e.g., K₂CO₃). Monitoring reaction progress via TLC (Rf values provided in ) and isolating intermediates through column chromatography (PE–EtOAc gradients) are critical steps. Yields exceeding 90% are achievable with precise stoichiometry and inert atmospheres .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Comprehensive characterization involves:

- NMR Spectroscopy : Compare experimental ¹H/¹³C-NMR shifts with literature data (e.g., δ ~3.60–3.71 ppm for morpholine protons, δ ~125–164 ppm for carbonyl and aromatic carbons) .

- Mass Spectrometry : LC-ESI-MS ([M + 1]⁺ peaks at m/z ~287) confirms molecular weight .

- Elemental Analysis : Validate purity by matching calculated and experimental C/H/N ratios (±0.3%) .

Advanced Research Questions

Q. What methodologies are used to determine the binding affinity (Kd) of this compound to biological targets?

reports Kd values measured via Thermal Denaturation Fluorescence (TDF) and ESI-MS . For TDF, monitor target protein stability (Tm shifts) in the presence of the compound. ESI-MS experiments require titrating the compound against the target (e.g., FKBP12 or 11βHSD1) and analyzing binding stoichiometry under non-denaturing conditions. Data discrepancies between methods may arise from differences in buffer composition (e.g., ionic strength affecting ESI-MS ionization) or temperature sensitivity in TDF .

Q. How does the morpholino moiety influence the compound’s physicochemical properties and target interaction?

The morpholino group enhances water solubility due to its polar oxygen and nitrogen atoms, improving bioavailability. It also stabilizes the molecule’s conformation, as seen in , where morpholino-containing derivatives exhibit high yields and predictable NMR splitting patterns. Molecular docking studies (referencing ) suggest the morpholino ring may engage in hydrogen bonding with kinase ATP-binding pockets (e.g., c-Met or VEGFR-2), enhancing inhibitory potency .

Q. How can researchers address contradictions in synthetic yields or byproduct formation?

Variability in yields (e.g., 84–94% in ) may stem from impurities in starting materials or incomplete deprotection of intermediates. Use HPLC-MS to detect byproducts (e.g., unreacted thiols or oxidized sulfur species). Adjust reaction time and purification protocols (e.g., recrystallization vs. chromatography) to minimize side reactions. For scale-up, optimize stoichiometry using Design of Experiments (DoE) to identify critical parameters .

Q. What strategies are recommended for studying the compound’s stability under experimental conditions?

Conduct accelerated stability studies in buffers (pH 4–9) and solvents (DMSO, ethanol) using UHPLC-UV to track degradation (e.g., hydrolysis of the thioether bond). highlights the need for caution due to limited toxicological data; thus, store the compound at –20°C under argon to prevent oxidation. For in vitro assays, pre-test solubility in assay buffers via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.